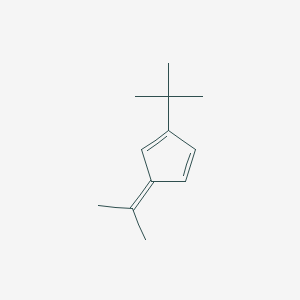
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
Vue d'ensemble
Description
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, also known as 2-tert-butyl-6,6-dimethylfulvene, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characterization, and reported pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step reaction process. One common method includes the use of tert-butylpyrrole and various aldehydes under controlled conditions to yield the target compound. The crystallographic data indicates that the compound possesses a complex molecular structure characterized by conjugated double bonds and intramolecular hydrogen bonding, which may contribute to its stability and reactivity .
Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H16 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Cell Dimensions | a = 10.123 Å, b = 7.543 Å, c = 15.456 Å |
| Torsion Angle | C9–C10–O2–C10 = -71.0° |
The analysis of the crystal structure reveals alternating single and double bonds within the molecule, supporting its aromatic character and potential for biological activity .
Anticonvulsant Properties
One of the significant applications of this compound is in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating CRMP2 (Collapsin Response Mediator Protein 2), which is crucial for neuronal excitability .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve interactions with cellular signaling pathways or direct effects on cellular structures. For example, compounds with similar structures have been shown to influence ion channel activity and modulate inflammatory responses .
Study on Anticancer Effects
In a comparative study involving several cyclopentadiene derivatives, one compound demonstrated significant selectivity towards cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for further development of this compound as a candidate for anticancer therapy .
Pharmacological Evaluation
Pharmacological evaluations have been conducted to assess the anti-inflammatory and analgesic properties of related compounds. These studies often utilize animal models to measure pain response and inflammation reduction, providing insights into the therapeutic potential of cyclopentadiene derivatives .
Propriétés
IUPAC Name |
2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXBNSBUHRMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563013 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132380-73-5 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














